3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol is a chemical compound that features a unique combination of a silyl group, an octanol chain, and a diphenylpropene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol typically involves the reaction of diphenylpropene with a silylating agent, followed by the introduction of an octanol chain. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The silyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and reactivity, while the diphenylpropene moiety can interact with various biological pathways. The octanol chain may facilitate the compound’s solubility and transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Phenyl-2-propyn-1-ol
- 1,3-Diphenyl-2-propyn-1-ol
- 2-Propen-1-ol
Uniqueness
3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol is unique due to its combination of a silyl group, an octanol chain, and a diphenylpropene moiety. This structure provides distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
63453-01-0 |
---|---|
Molekularformel |
C23H32OSi |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
3-[diphenyl(prop-2-enyl)silyl]octan-1-ol |
InChI |
InChI=1S/C23H32OSi/c1-3-5-8-13-23(18-19-24)25(20-4-2,21-14-9-6-10-15-21)22-16-11-7-12-17-22/h4,6-7,9-12,14-17,23-24H,2-3,5,8,13,18-20H2,1H3 |
InChI-Schlüssel |
LNIWVUFDJKHVLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCO)[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.